molecular formula C14H13ClO B14730769 2-(3-Chlorobenzyl)-6-methylphenol CAS No. 6279-17-0

2-(3-Chlorobenzyl)-6-methylphenol

Cat. No.: B14730769
CAS No.: 6279-17-0
M. Wt: 232.70 g/mol
InChI Key: WSSPZTVQKVJBJU-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzyl)-6-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorobenzyl group attached to the phenol ring, along with a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzyl)-6-methylphenol typically involves the electrophilic aromatic substitution reaction. One common method is the Friedel-Crafts alkylation, where 3-chlorobenzyl chloride reacts with 6-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzyl)-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorobenzyl group can be reduced to benzyl alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorobenzyl)-6-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzyl)-6-methylphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to the disruption of microbial cell membranes, leading to cell lysis. The phenolic group can interact with proteins and enzymes, altering their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorobenzyl)-4-methylphenol
  • 2-(3-Chlorobenzyl)-5-methylphenol
  • 2-(4-Chlorobenzyl)-6-methylphenol

Uniqueness

2-(3-Chlorobenzyl)-6-methylphenol is unique due to the specific positioning of the chlorobenzyl and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its applications.

Properties

CAS No.

6279-17-0

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-methylphenol

InChI

InChI=1S/C14H13ClO/c1-10-4-2-6-12(14(10)16)8-11-5-3-7-13(15)9-11/h2-7,9,16H,8H2,1H3

InChI Key

WSSPZTVQKVJBJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CC(=CC=C2)Cl)O

Origin of Product

United States

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